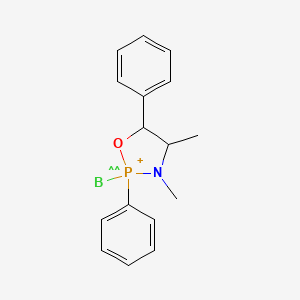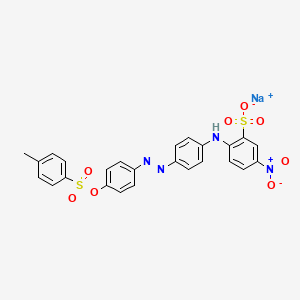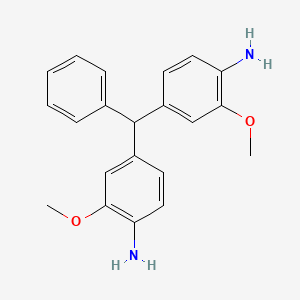![molecular formula C21H36 B13811723 Di[decahydro-1-naphthyl]methane CAS No. 55125-02-5](/img/structure/B13811723.png)
Di[decahydro-1-naphthyl]methane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a derivative of naphthalene, where two decahydro-1-naphthyl groups are connected by a methylene bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Di[decahydro-1-naphthyl]methane typically involves the hydrogenation of naphthalene derivatives. One common method is the catalytic hydrogenation of di(1-naphthyl)methane using a suitable catalyst under high pressure and temperature conditions . The reaction conditions often include the use of hydrogen gas and a metal catalyst such as palladium or platinum.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the continuous hydrogenation of naphthalene derivatives in a reactor equipped with a catalyst bed. The reaction is carried out under controlled temperature and pressure to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
Di[decahydro-1-naphthyl]methane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.
Reduction: Further reduction can lead to the formation of more saturated hydrocarbons.
Substitution: It can undergo substitution reactions where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium or platinum.
Substitution: Various reagents depending on the desired substitution, such as halogens for halogenation reactions.
Major Products Formed
Oxidation: Naphthalene derivatives with additional oxygen-containing functional groups.
Reduction: More saturated hydrocarbons.
Substitution: Compounds with new functional groups replacing hydrogen atoms.
Aplicaciones Científicas De Investigación
Di[decahydro-1-naphthyl]methane has several applications in scientific research:
Chemistry: Used as a model compound in studies of hydrocracking and hydrogenation reactions.
Medicine: Explored for its potential therapeutic applications due to its unique structure.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mecanismo De Acción
The mechanism of action of Di[decahydro-1-naphthyl]methane involves its interaction with various molecular targets and pathways. In hydrocracking reactions, the compound undergoes cleavage of carbon-carbon bonds in the presence of a catalyst, leading to the formation of smaller hydrocarbons . The specific pathways and molecular targets depend on the reaction conditions and the nature of the catalyst used.
Comparación Con Compuestos Similares
Similar Compounds
Di(1-naphthyl)methane: A precursor in the synthesis of Di[decahydro-1-naphthyl]methane.
Naphthalene: The parent compound from which this compound is derived.
Decahydronaphthalene: A fully hydrogenated form of naphthalene.
Uniqueness
This compound is unique due to its structure, which combines two decahydro-1-naphthyl groups with a methylene bridge. This structure imparts specific chemical properties and reactivity that distinguish it from other naphthalene derivatives .
Propiedades
Número CAS |
55125-02-5 |
|---|---|
Fórmula molecular |
C21H36 |
Peso molecular |
288.5 g/mol |
Nombre IUPAC |
1-(1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-1-ylmethyl)-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene |
InChI |
InChI=1S/C21H36/c1-3-13-20-16(7-1)9-5-11-18(20)15-19-12-6-10-17-8-2-4-14-21(17)19/h16-21H,1-15H2 |
Clave InChI |
XUXHXEMDOZHKDH-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2C(C1)CCCC2CC3CCCC4C3CCCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


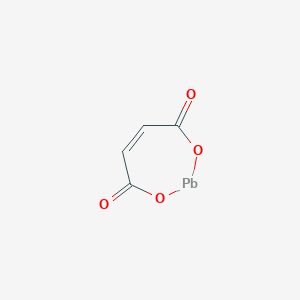
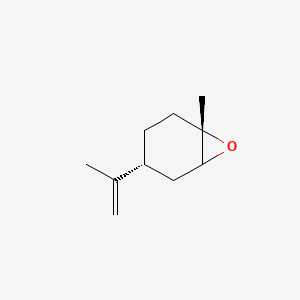
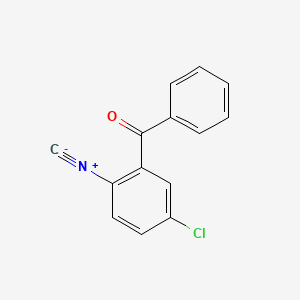
![2-[(4-Hexoxybenzoyl)carbamothioylamino]-3,5-diiodobenzoic acid](/img/structure/B13811662.png)
![2-(9-Methyl-3,9-diazabicyclo[3.3.1]nonan-3-yl)ethanamine](/img/structure/B13811668.png)
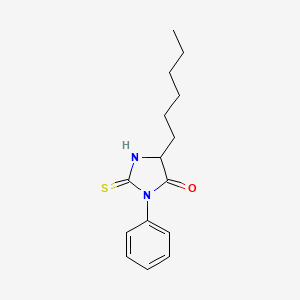
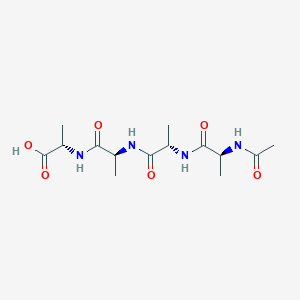
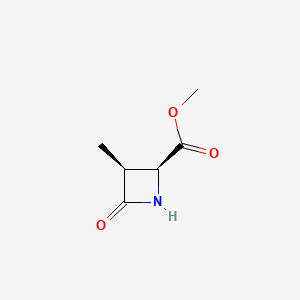
![methyl (2S)-2-(1,1-dioxo-3H-1,2-thiazol-2-yl)-3-[(2-methylpropan-2-yl)oxy]propanoate](/img/structure/B13811695.png)
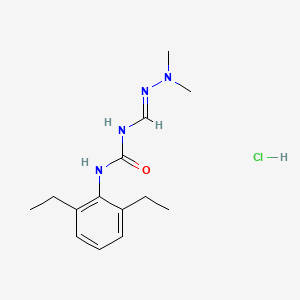
![Dibenz[b,e][1,4]oxazepine, 5-[o-[beta-(dimethylamino)-N-[2-(dimethylamino)ethyl]-o-phenetidino]benzyl]-5,11-dihydro-](/img/structure/B13811711.png)
